molecular formula C11H16ClN3 B1398731 2-Chloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 1124330-00-2

2-Chloro-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1398731
Key on ui cas rn: 1124330-00-2
M. Wt: 225.72 g/mol
InChI Key: HGPYDFJJYCZWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471005B2

Procedure details

1-(3-Chloro-4-nitro-phenyl)-4-methyl-piperazine (2.016 g, 7.885 mmol) was combined with Tetrahydrofuran (30 mL). The resulting mixture was filtered. The filtrate was combined with Acetic acid (40 mL, 700 mmol), then at room temperature Iron (2932 mg, 52.50 mmol) was added neat and the mixture was warmed to 35° C. under a nitrogen atmosphere. After 16 h filtered mixture and concentrated resulting filtrate under reduced pressure. The concentrated residue was partitioned between CHCl3 (2×) and saturated aqueous NaHCO3. Combined organics, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield 0.44 g (25%) of 2-Chloro-4-(4-methyl-piperazin-1-yl)-phenylamine as a yellow tinted oil, which crystallized on sitting. This material was used without further manipulation for the subsequent step. LC/MS (E/I+) 226.05 (M+H).
Quantity
2.016 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2932 mg
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C(O)(=O)C>[Fe].O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
2.016 g
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2932 mg
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
FILTRATION
Type
FILTRATION
Details
After 16 h filtered mixture
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
resulting filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated residue was partitioned between CHCl3 (2×) and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N1CCN(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.